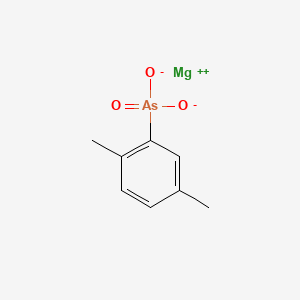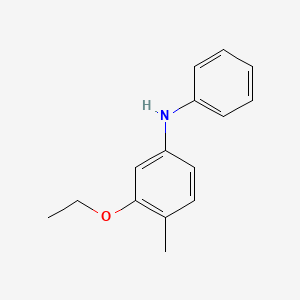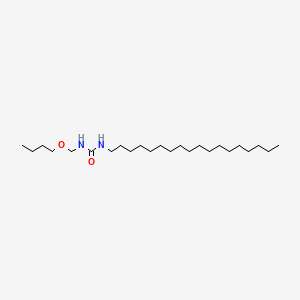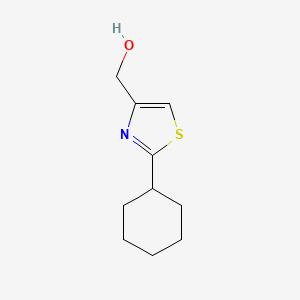
Sucrose tetralaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose tetralaurate is a sucrose ester, specifically a tetraester of sucrose and lauric acid. Sucrose esters are known for their surfactant properties, making them valuable in various industries, including food, cosmetics, and pharmaceuticals. This compound, with its unique structure, offers specific advantages in terms of biodegradability, non-toxicity, and emulsifying properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose tetralaurate can be synthesized through esterification and transesterification reactions. The esterification process involves reacting sucrose with lauric acid in the presence of a catalyst, typically under anhydrous conditions and reduced pressure. The transesterification method involves the reaction of sucrose with methyl laurate, again in the presence of a catalyst. Ultrasonic frequencies can also be employed to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound often involves a two-stage process. In the first stage, lauric acid is esterified to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to produce this compound. This method ensures high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Sucrose tetralaurate primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Transesterification: Requires alcohols (e.g., methanol) and catalysts such as sodium methoxide or enzymes.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces sucrose and lauric acid.
Transesterification: Produces various sucrose esters depending on the alcohol used.
Oxidation and Reduction: Produces oxidized or reduced forms of the ester components.
Aplicaciones Científicas De Investigación
Sucrose tetralaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane permeability and as a non-toxic surfactant in biological assays.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the food industry as an emulsifier and stabilizer, in cosmetics for its skin-friendly properties, and in pharmaceuticals for its role in enhancing the solubility of active ingredients .
Mecanismo De Acción
The mechanism of action of sucrose tetralaurate is primarily based on its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. At the molecular level, it interacts with lipid bilayers, enhancing membrane permeability. This property is particularly useful in drug delivery systems where it facilitates the transport of active ingredients across cell membranes .
Comparación Con Compuestos Similares
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose trilaurate
- Sucrose stearate
- Sucrose palmitate
Comparison: Sucrose tetralaurate is unique due to its higher degree of esterification, which imparts superior emulsifying properties compared to its mono-, di-, and tri- counterparts. It also offers better stability and lower toxicity, making it more suitable for applications in sensitive formulations such as pharmaceuticals and cosmetics .
Propiedades
Número CAS |
94031-22-8 |
|---|---|
Fórmula molecular |
C60H110O15 |
Peso molecular |
1071.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C60H110O15/c1-5-9-13-17-21-25-29-33-37-41-50(62)69-46-49-57(72-52(64)43-39-35-31-27-23-19-15-11-7-3)58(73-53(65)44-40-36-32-28-24-20-16-12-8-4)60(74-49,75-59-56(68)55(67)54(66)48(45-61)71-59)47-70-51(63)42-38-34-30-26-22-18-14-10-6-2/h48-49,54-59,61,66-68H,5-47H2,1-4H3/t48-,49-,54-,55+,56-,57-,58+,59-,60+/m1/s1 |
Clave InChI |
AGKBDNTTZPNFSG-SSRCRYROSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


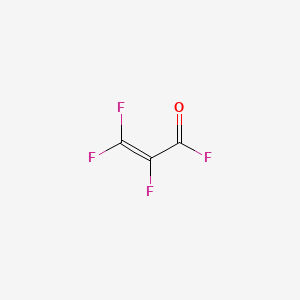
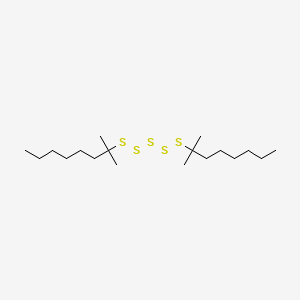
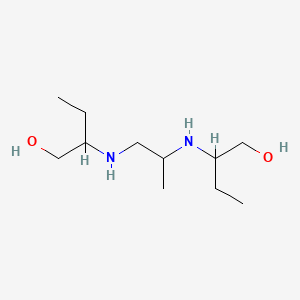

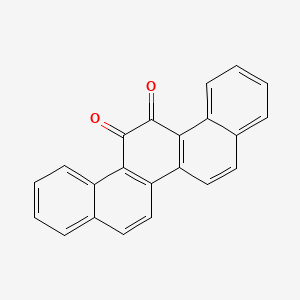

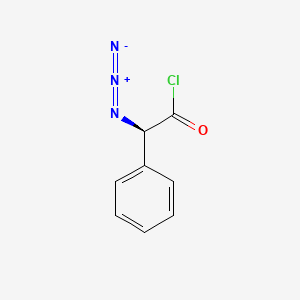
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

